![molecular formula C14H16FNO3 B125865 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone CAS No. 84162-84-5](/img/structure/B125865.png)
1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone" is a complex organic molecule that is likely to have significant biological activity given the presence of a fluorinated aromatic ring and a piperidine moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the acylation of a nitrogen-containing heterocycle followed by various functional group transformations. For instance, the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine involves the reaction of 4-fluorobenzoyl chloride with methylisonipecotate, followed by hydrolysis and further coupling with a Grignard reagent to yield the final product . This suggests that the synthesis of "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone" could similarly involve acylation and subsequent modifications to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone" has been studied using various computational methods, such as Gaussian09 software, to optimize the molecular geometry and predict vibrational frequencies . The geometrical parameters are often validated against X-ray diffraction (XRD) data, ensuring the accuracy of the theoretical models. The stability of these molecules is frequently attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of such compounds is often explored through their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These properties indicate the potential charge transfer within the molecule and identify reactive sites, such as the carbonyl group, which is often the most electronegative and reactive part of these molecules . Additionally, the presence of a fluorine atom can significantly influence the reactivity due to its electronegativity and ability to stabilize adjacent positive charges .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry . The presence of specific functional groups, such as the carbonyl and fluorophenyl groups, can be confirmed through their characteristic absorption bands in the IR spectrum. The molecular electrostatic potential (MEP) analysis provides insights into the distribution of electronic charge across the molecule, which is crucial for understanding its reactivity and interactions with other molecules . The first hyperpolarizability is also calculated for some compounds to assess their potential in nonlinear optics .
Case Studies
While the provided papers do not include case studies on "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone," they do report on the biological activities of structurally similar compounds. For example, certain derivatives have shown inhibitory activity against tripeptidyl peptidase II (TPII) and potential antineoplastic properties . Others have been evaluated for antiproliferative activity against human leukemic cell lines, with some compounds exhibiting significant potency . These studies suggest that "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone" may also possess interesting biological activities worthy of further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound was synthesized using a click chemistry approach and characterized using IR, NMR, and MS studies. It demonstrated thermal stability analyzed through TGA and DSC techniques, and its structure was confirmed by single crystal XRD analysis. The compound's cytotoxicity was evaluated, and its binding analysis with human serum albumin was carried out to understand its pharmacokinetics nature for biological applications (Govindhan et al., 2017).
Anticancer Studies
- A class of novel 5-fluorobenzoisoxazolyl-piperidinyl-1, 2, 3-triazole derivatives synthesized from this compound showed significant cytotoxicity against HepG-2 and A549 cancer cells. Active compounds were compared with human normal lung IMR-90 cells, and molecular docking simulation was performed with Chk1 protein to investigate the molecular interactions (Muniyappan et al., 2020).
Antimicrobial Activity
- A novel series of derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone were tested for their in vitro antimicrobial activity against bacterial and fungal organisms, demonstrating the potential of these compounds in antimicrobial applications (Kumar et al., 2019).
Antileukemic Activity
- Novel derivatives of this compound were synthesized and evaluated for their antileukemic activity against human leukemic cell lines. Some compounds displayed good antiproliferative activity with significant potency against leukemia cells, highlighting its potential in antileukemic therapies (Vinaya et al., 2012).
Antiallergy Activity
- A series of derivatives were synthesized and evaluated for antiallergy activity. Several analogues demonstrated potent activity in the passive foot anaphylaxis assay, used for detecting compounds with antiallergic activity, indicating the compound's potential in antiallergy treatments (Walsh et al., 1989).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(5-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-9(17)16-6-4-10(5-7-16)14(19)12-8-11(15)2-3-13(12)18/h2-3,8,10,18H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOJZRDPHAAHAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517437 |
Source


|
| Record name | 1-[4-(5-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone | |
CAS RN |
84162-84-5 |
Source


|
| Record name | 1-[4-(5-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

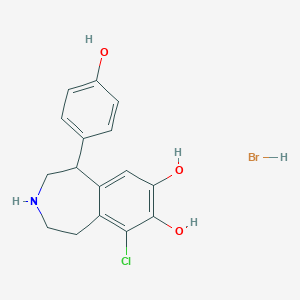
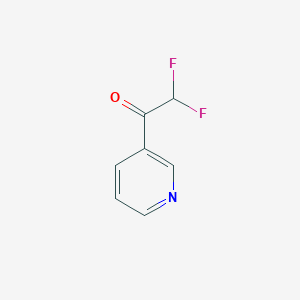
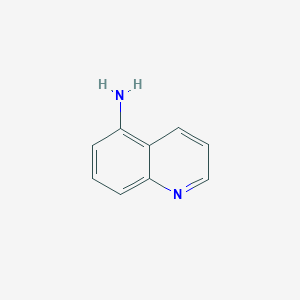
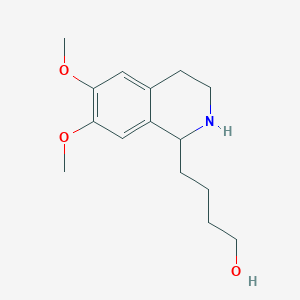
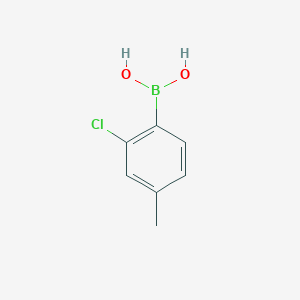
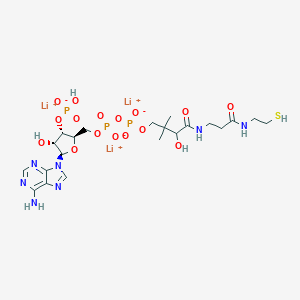
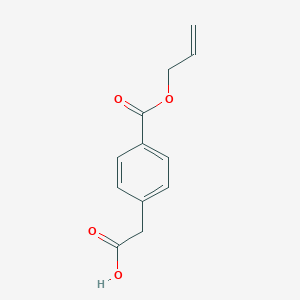
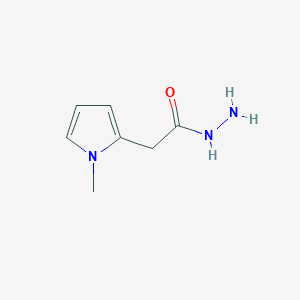
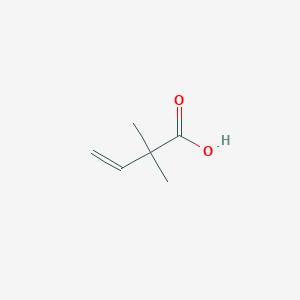

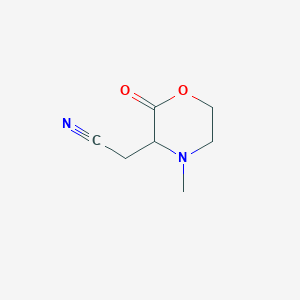
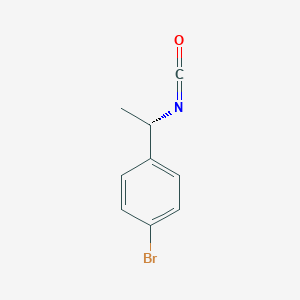
![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)